N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}butanamide
Description
N-(2H-1,3-Benzodioxol-5-yl)-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}butanamide is a structurally complex small molecule featuring multiple pharmacologically relevant motifs:
- Benzodioxol moiety: A 1,3-benzodioxole group at the N-terminus, known for enhancing metabolic stability and influencing receptor binding through its electron-rich aromatic system .
- Quinazolinone core: A 3,4-dihydroquinazolin-4-one scaffold, a heterocyclic system frequently utilized in kinase inhibitors and anticancer agents due to its planar structure and hydrogen-bonding capabilities .
- Morpholine substituent: A morpholin-4-yl group at position 6 of the quinazolinone, which improves aqueous solubility and modulates pharmacokinetic properties .
- Phenylethyl side chain: A 2-phenylethyl group at position 3 of the quinazolinone, which may enhance hydrophobic interactions with target proteins .
This compound’s design suggests applications in therapeutic areas such as oncology or neurology, leveraging its multifunctional architecture for targeted activity.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[6-morpholin-4-yl-4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N4O5S/c1-2-28(29(36)32-22-8-11-26-27(18-22)40-20-39-26)41-31-33-25-10-9-23(34-14-16-38-17-15-34)19-24(25)30(37)35(31)13-12-21-6-4-3-5-7-21/h3-11,18-19,28H,2,12-17,20H2,1H3,(H,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DULNKWTYLADUOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC2=C(C=C1)OCO2)SC3=NC4=C(C=C(C=C4)N5CCOCC5)C(=O)N3CCC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}butanamide is a complex organic compound exhibiting potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Overview of the Compound
This compound features a unique structural framework that combines a benzodioxole ring , a morpholine moiety , and a dihydroquinazoline unit . Its molecular formula is , indicating the presence of multiple functional groups that may contribute to its biological activity. The intricate structure suggests various interactions with biological targets, making it a candidate for therapeutic applications.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzodioxole Ring : This is achieved through the condensation of catechol with formaldehyde under acidic conditions.
- Introduction of the Morpholine and Dihydroquinazoline Units : These are incorporated via nucleophilic substitution reactions and cyclization processes involving appropriate precursors.
- Sulfonamide Formation : The final step involves reacting the intermediate with a sulfonyl chloride derivative to form the sulfonamide group.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It has been shown to inhibit various enzymes by binding to their active sites, thereby blocking their activity. For instance, it may inhibit kinases involved in signal transduction pathways critical for cell proliferation and survival.
- Signal Transduction Interference : The compound may disrupt key signaling pathways, leading to altered cellular responses that can affect cancer cell growth and survival.
Therapeutic Applications
Research indicates that this compound exhibits potential therapeutic properties:
- Anticancer Activity : Preliminary studies suggest that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For example, it has shown effectiveness against leukemia cell lines with IC50 values in the low micromolar range.
- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways involved in inflammation.
- Antimicrobial Effects : Some studies indicate potential antimicrobial activity against specific bacterial strains, suggesting its use in treating infections.
Study 1: Anticancer Efficacy
A study evaluated the anticancer properties of this compound on MV4-11 and MOLM13 leukemia cells. The results demonstrated significant inhibition of cell proliferation at concentrations around 0.3 µM and 1.2 µM, respectively. Western blot analysis revealed downregulation of phospho-MAPK pathways in treated cells, indicating a mechanism involving signal transduction disruption.
Study 2: Anti-inflammatory Activity
In another investigation, the compound was tested for its ability to modulate inflammatory responses in vitro. Results indicated a reduction in TNF-alpha levels in macrophage cultures treated with the compound, supporting its potential as an anti-inflammatory agent.
Data Summary Table
| Biological Activity | Effect Observed | Concentration Range (µM) | Mechanism |
|---|---|---|---|
| Anticancer | Inhibition of cell proliferation | 0.3 - 1.2 | MAPK pathway inhibition |
| Anti-inflammatory | Reduction of TNF-alpha levels | Varies | Cytokine modulation |
| Antimicrobial | Inhibition of bacterial growth | Varies | Direct antimicrobial action |
Comparison with Similar Compounds
Table 1: Structural Features of Analogous Compounds
Key Observations:
Heterocyclic Cores: The target compound’s quinazolinone core offers rigidity and hydrogen-bonding sites, contrasting with the 1,2,4-triazole in derivatives, which exhibit tautomerism (thione ↔ thiol) affecting reactivity and target binding . Pyrimidine-based compounds () prioritize planar stacking interactions, whereas butanamide derivatives () emphasize stereochemical complexity for chiral recognition .
Substituent Effects: Morpholine vs. Benzodioxol vs. Fluorophenyl: The benzodioxol group in the target compound may confer metabolic resistance compared to fluorophenyl substituents in and analogs, which are prone to oxidative defluorination .
Sulfur-Containing Linkages :
Key Insights:
- The target compound’s sulfanyl linkage likely forms via a nucleophilic substitution between a thiolate and a halogenated quinazolinone precursor, analogous to S-alkylation steps in .
- Tautomerism in triazole derivatives () complicates structural characterization, necessitating IR and NMR to confirm dominant tautomeric forms, whereas the target compound’s quinazolinone core lacks such ambiguity .
Pharmacological and Physicochemical Properties
While specific activity data for the target compound is unavailable, inferences can be drawn from structural analogs:
- Solubility : Morpholine and benzodioxol groups enhance aqueous solubility compared to sulfonamide- or fluorophenyl-rich analogs .
- Target Selectivity: The quinazolinone core’s planar structure may favor kinase inhibition, contrasting with triazole derivatives (), which often target enzymes like cyclooxygenase or carbonic anhydrase .
- Metabolic Stability : Benzodioxol’s resistance to CYP450-mediated oxidation may extend half-life relative to ’s diphenylhexan derivatives, which contain metabolically labile hydroxy groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
